2-Methyl-6-(2-phenylethenyl)pyridine
Overview
Description
2-Methyl-6-(2-phenylethenyl)pyridine is a methylpyridine that consists of 2-methylpyridine bearing an additional phenylethynyl group at position 6 . It is a potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors . It is also a radioligand developed for positron emission tomography (PET) imaging of metabotropic glutamate (mGlu) receptor subtype 5 (mGluR5 or mGluR 5) in the central nervous system (CNS) .
Molecular Structure Analysis
The molecular formula of this compound is C14H13N . The InChI representation isInChI=1S/C14H13N/c1-12-6-5-9-14 (15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+
. The Canonical SMILES representation is CC1=NC (=CC=C1)C=CC2=CC=CC=C2
.
Scientific Research Applications
Neuroprotection and Neuropharmacology
2-Methyl-6-(2-phenylethenyl)pyridine, also known as SIB-1893, has been recognized for its neuroprotective effects. Studies have shown that SIB-1893 significantly enhances neuroprotection in rat cortical neuronal cultures subjected to mechanical injury. It was also found to reduce glutamate- and N-methyl-D-aspartate (NMDA)-induced neuronal cell death in vitro. Intracerebroventricular administration of SIB-1893 in rats markedly improved motor recovery and reduced deficits in spatial learning following traumatic brain injury. Despite its potent mGluR5 antagonistic activity, it's also been indicated that SIB-1893 may modulate NMDA receptor activity at higher concentrations, which are neuroprotective (Movsesyan et al., 2001).
Pharmacological Potential
The compound has been identified as a positive allosteric modulator for the human metabotropic glutamate receptor 4 (hmGluR4). Studies suggest that SIB-1893 enhances the potency and efficacy of L-2-amino-4-phophonobutyrate (L-AP4) in guanosine 5'-O-(3-[35S]thiotriphosphate ([35S]GTPγS) binding and efficacy in cAMP studies. This finding is significant as it opens up potential pharmacological applications for SIB-1893 in targeting specific glutamate receptors (Mathiesen et al., 2003).
Chemical Synthesis and Characterization
A distinct application of this compound is observed in the synthesis and characterization of chemical compounds. For instance, studies have led to the synthesis of bis(imino)pyridine complexes of divalent Mg and Zn. The synthesized complexes, with the metal ion Zn(II), showed that the ligand exists as a radical supported at the carbon atom of the imino donor. This discovery is crucial for understanding the electrochemical properties of such complexes and can be pivotal in the field of catalysis and material science (Myers et al., 2016).
Mechanism of Action
Target of Action
2-Methyl-6-(2-phenylethenyl)pyridine, also known as MPEP, is a research drug that primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, particularly in synaptic activity .
Mode of Action
MPEP acts as a selective antagonist for the mGluR5 receptor . This means it binds to this receptor and inhibits its activity. In addition to this, MPEP also acts as a weak NMDA antagonist and a positive allosteric modulator of another subtype, mGlu4 . There is also evidence for a functional interaction between mGluR5 and NMDA receptors in the same populations of neurons .
Biochemical Pathways
The primary biochemical pathway affected by MPEP is the glutamatergic pathway, specifically through the inhibition of mGluR5 receptors . This inhibition can lead to a decrease in glutamate-mediated neuronal toxicity . Additionally, MPEP’s action as a weak NMDA antagonist suggests it may also affect the NMDA receptor pathway .
Pharmacokinetics
It is known that mpep is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert its effects within the central nervous system.
Result of Action
MPEP has been found to produce neuroprotective effects following acute brain injury in animal studies . It has also been shown to produce antidepressant and anxiolytic effects in animals . Furthermore, MPEP has been found to reduce the effects of morphine withdrawal , most likely due to direct interaction between mGluR5 and the μ-opioid receptor .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(2-phenylethenyl)pyridine interacts with the metabotropic glutamate receptor subtype mGluR5 . This interaction is selective, meaning that this compound has a higher affinity for mGluR5 than for other receptor types .
Cellular Effects
In cellular processes, this compound has been found to produce neuroprotective effects following acute brain injury in animal studies . It influences cell function by acting as a weak NMDA antagonist , and as a positive allosteric modulator of another subtype mGlu4 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the metabotropic glutamate receptor subtype mGluR5 . This binding interaction results in the antagonism of the receptor, which can lead to changes in gene expression .
Properties
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017353 | |
Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-21-0, 6266-99-5 | |
Record name | SIB 1893 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002607995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIB 1893 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIB-1893 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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